Elexacaftor (VX-445) is a next-generation cystic fibrosis transmembrane conductance regulator (CFTR) corrector drug. [] It is classified as a small molecule drug that targets the underlying cause of cystic fibrosis, a genetic disorder. [, ] Elexacaftor plays a significant role in scientific research, particularly in understanding and treating cystic fibrosis. Its primary function is to correct the misfolding of the CFTR protein, which is crucial for normal ion transport in epithelial cells. []
Elexacaftor functions as a CFTR corrector by binding to the CFTR protein and improving its folding and trafficking to the cell membrane. [, ] This action increases the amount of functional CFTR protein at the cell surface, enabling proper chloride ion transport and ameliorating the effects of CFTR mutations. [, ] Elexacaftor exhibits dual activity as both a corrector and a potentiator. [] Its potentiator activity contributes to its overall pharmacological effect. []
Research indicates that elexacaftor's mechanism may involve allosteric modulation of the CFTR protein. [] Elexacaftor, in combination with other CFTR modulators such as tezacaftor and ivacaftor, shows synergistic effects in rescuing CFTR function. [, , , ]
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.:
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5